molecular formula C14H11FO3 B1331898 4-(4-Fluoro-benzyloxy)-benzoic acid CAS No. 405-87-8

4-(4-Fluoro-benzyloxy)-benzoic acid

Cat. No.: B1331898
CAS No.: 405-87-8
M. Wt: 246.23 g/mol
InChI Key: RXXGPRFAVTVMKY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(4-Fluoro-benzyloxy)-benzoic acid: is an organic compound with the molecular formula C14H11FO3 It is a derivative of benzoic acid, where the hydrogen atom in the para position of the benzene ring is replaced by a 4-fluoro-benzyloxy group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(4-Fluoro-benzyloxy)-benzoic acid typically involves the reaction of 4-fluorobenzyl bromide with 4-hydroxybenzoic acid. The reaction is carried out in the presence of a base such as potassium carbonate in a solvent like N,N-dimethylformamide (DMF) at elevated temperatures (around 80°C) for several hours . The product is then purified through extraction and recrystallization techniques.

Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, using continuous flow reactors, and employing efficient purification methods to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions: 4-(4-Fluoro-benzyloxy)-benzoic acid can undergo various chemical reactions, including:

    Substitution Reactions: The fluorine atom can be replaced by other nucleophiles under appropriate conditions.

    Oxidation and Reduction Reactions: The benzyloxy group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Esterification: The carboxylic acid group can react with alcohols to form esters.

Common Reagents and Conditions:

    Substitution Reactions: Reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in polar aprotic solvents.

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic media.

    Esterification: Acid catalysts like sulfuric acid (H2SO4) or p-toluenesulfonic acid (PTSA) in the presence of alcohols.

Major Products:

    Substitution Reactions: Products depend on the nucleophile used, such as 4-(4-substituted-benzyloxy)-benzoic acids.

    Oxidation: Formation of 4-(4-fluoro-benzyloxy)-benzaldehyde or this compound derivatives.

    Esterification: Formation of esters like methyl 4-(4-fluoro-benzyloxy)-benzoate.

Scientific Research Applications

Chemistry: 4-(4-Fluoro-benzyloxy)-benzoic acid is used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block in the preparation of various pharmaceuticals and agrochemicals.

Biology and Medicine: In medicinal chemistry, this compound is explored for its potential as a pharmacophore in drug design. It can be modified to create derivatives with enhanced biological activity, targeting specific enzymes or receptors .

Industry: The compound finds applications in the development of advanced materials, such as polymers and coatings, due to its unique structural properties .

Mechanism of Action

The mechanism of action of 4-(4-Fluoro-benzyloxy)-benzoic acid depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets, such as enzymes or receptors, thereby modulating their activity. The presence of the fluoro group can enhance the compound’s binding affinity and selectivity towards its target.

Comparison with Similar Compounds

  • 4-(4-Fluoro-benzyloxy)-benzylamine
  • 4-(4-Fluoro-benzyloxy)-phenylamine
  • 4-(4-Fluoro-benzyloxy)-benzonitrile

Comparison: Compared to its analogs, 4-(4-Fluoro-benzyloxy)-benzoic acid is unique due to the presence of both the carboxylic acid and fluoro-benzyloxy groups. This combination imparts distinct chemical reactivity and biological activity, making it a valuable compound in various research and industrial applications .

Properties

IUPAC Name

4-[(4-fluorophenyl)methoxy]benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11FO3/c15-12-5-1-10(2-6-12)9-18-13-7-3-11(4-8-13)14(16)17/h1-8H,9H2,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RXXGPRFAVTVMKY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1COC2=CC=C(C=C2)C(=O)O)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11FO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

246.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.